molecular formula C14H16O2 B15086635 (2E)-(2-Phenylcyclohexylidene)ethanoic acid

(2E)-(2-Phenylcyclohexylidene)ethanoic acid

Cat. No.: B15086635
M. Wt: 216.27 g/mol
InChI Key: DCESOIYNTQELMW-ZRDIBKRKSA-N
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Description

(2E)-(2-Phenylcyclohexylidene)ethanoic acid is an organic compound with the molecular formula C14H16O2. It features a cyclohexylidene ring substituted with a phenyl group and a carboxylic acid group. This compound is notable for its unique structure, which includes multiple bonds, aromatic rings, and functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-(2-Phenylcyclohexylidene)ethanoic acid typically involves the reaction of cyclohexanone with benzaldehyde under basic conditions to form the intermediate (2-Phenylcyclohexylidene)ethanol. This intermediate is then oxidized to yield the desired this compound. The reaction conditions often include the use of strong bases like sodium hydroxide and oxidizing agents such as potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed .

Chemical Reactions Analysis

Types of Reactions

(2E)-(2-Phenylcyclohexylidene)ethanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2E)-(2-Phenylcyclohexylidene)ethanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-(2-Phenylcyclohexylidene)ethanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-(2-Phenylcyclohexylidene)ethanoic acid is unique due to its combination of a cyclohexylidene ring and a phenyl group, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

(2E)-2-(2-phenylcyclohexylidene)acetic acid

InChI

InChI=1S/C14H16O2/c15-14(16)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2,(H,15,16)/b12-10+

InChI Key

DCESOIYNTQELMW-ZRDIBKRKSA-N

Isomeric SMILES

C1CC/C(=C\C(=O)O)/C(C1)C2=CC=CC=C2

Canonical SMILES

C1CCC(=CC(=O)O)C(C1)C2=CC=CC=C2

Origin of Product

United States

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